N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluoro-nitrophenyl moiety, a dioxo-tetrahydropyrimidine ring, and a sulfonamide group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a series of reactions, including cyclization and sulfonation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-amino-3-fluorophenyl derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-nitrophenyl moiety may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface engineering.
4-fluoro-3-nitroaniline: An intermediate in the synthesis of various organic compounds.
Sulfonamide derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a fluoro-nitrophenyl group with a dioxo-tetrahydropyrimidine ring and a sulfonamide group
Properties
CAS No. |
899946-01-1 |
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Molecular Formula |
C10H7FN4O6S |
Molecular Weight |
330.25 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C10H7FN4O6S/c11-6-2-1-5(3-7(6)15(18)19)14-22(20,21)8-4-12-10(17)13-9(8)16/h1-4,14H,(H2,12,13,16,17) |
InChI Key |
RMTUHSUWFYOMIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)[N+](=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
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